molecular formula C23H24N4O3S B2472160 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 866845-55-8

2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2472160
CAS RN: 866845-55-8
M. Wt: 436.53
InChI Key: BVEPXSWYSZGRFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, or other techniques. It’s important to consider the efficiency, cost, and environmental impact of the synthesis process .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with other compounds under various conditions, or how the compound behaves in the presence of heat, light, or other stimuli .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

Research on similar compounds to 2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide has focused on their crystal structures. Studies have revealed folded conformations in these molecules, with the pyrimidine ring inclined to the benzene ring at specific angles. This structural analysis is crucial in understanding the molecular properties and potential applications of these compounds (Subasri et al., 2016); (Subasri et al., 2017).

Antitumor Activity

There's significant interest in the antitumor properties of compounds structurally related to this compound. Some derivatives have been synthesized and evaluated for their efficacy against various human cancer cell lines. Research shows that these compounds display potent anticancer activity, comparable to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Inhibitory Effects on Enzymes

Studies have also been conducted on similar compounds for their inhibitory effects on enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial in DNA synthesis and replication, making them targets for anticancer drugs. Some derivatives have shown to be potent dual inhibitors of these enzymes, suggesting potential applications in cancer therapy (Gangjee et al., 2008).

Antiviral Potential

A study on a structurally related compound examined its potential as an antiviral agent, particularly against SARS-CoV-2. The research included quantum chemical insight into the molecular structure, drug likeness, and molecular docking, indicating that these types of compounds could play a role in antiviral therapy (Mary et al., 2020).

Mechanism of Action

The mechanism of action is particularly relevant for compounds that have biological activity. This could involve how the compound interacts with biological molecules, how it is metabolized in the body, and any biological effects it has .

Safety and Hazards

Safety and hazard analysis involves understanding any risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

properties

IUPAC Name

2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-30-20-10-6-5-9-19(20)24-21(28)15-31-23-25-18-11-12-27(14-17(18)22(29)26-23)13-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEPXSWYSZGRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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